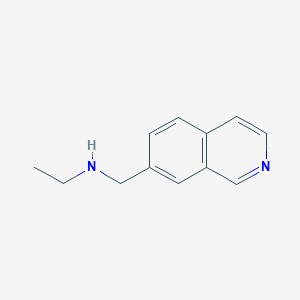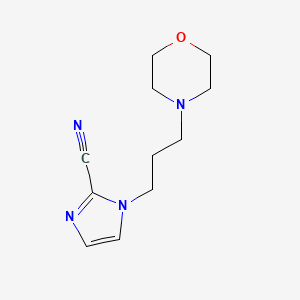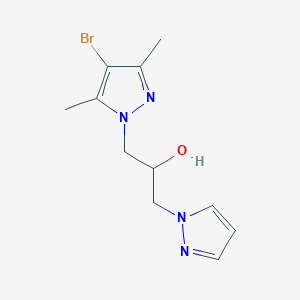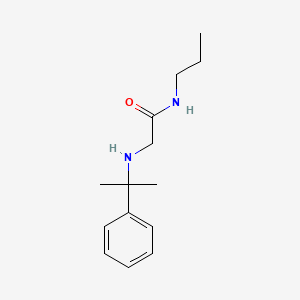![molecular formula C11H17N3O2S B7049295 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7049295.png)
4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a hydroxy group, a carboxamide group, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Coupling Reaction: The thiazole moiety is then coupled with the piperidine ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Functional Groups: The hydroxy and carboxamide groups are introduced through selective functionalization reactions, such as hydroxylation and amidation, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are often employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological or infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole moiety is known for its ability to interact with biological macromolecules, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylate
- 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid
- 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylamide
Uniqueness
Compared to similar compounds, 4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a carboxamide group on the piperidine ring, along with the thiazole moiety, allows for a wide range of chemical modifications and interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-8-7-17-9(13-8)6-14-4-2-11(16,3-5-14)10(12)15/h7,16H,2-6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUSWVRVPDINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCC(CC2)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)

![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)


![1-[2-(4-Methyl-2-oxo-1,3-thiazol-3-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049257.png)
![1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)
![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B7049274.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl]oxyethanol](/img/structure/B7049282.png)


![2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049286.png)
